

A Comparative Guide to Ammonium Phosphate and Ethyl Silicate for Stone Conservation

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Compound of Interest

Compound Name: *ethanamine;phosphoric acid*

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In the field of cultural heritage preservation, the selection of an appropriate consolidant is critical for the long-term stability of deteriorating stone. Among the various options, ammonium phosphate-based treatments, particularly those using diammonium hydrogen phosphate (DAP), and ethyl silicate-based consolidants are two prominent choices. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and conservation professionals in making informed decisions.

Performance Comparison: Quantitative Data

The efficacy of a stone consolidant is evaluated based on its ability to improve the mechanical properties and durability of the stone without inducing detrimental changes to its physical or aesthetic characteristics. The following tables summarize the quantitative performance of diammonium hydrogen phosphate (DAP) and ethyl silicate (ES) across various studies and stone types.

Table 1: Mechanical and Physical Properties

Property	Stone Type	Ammonium Phosphate (DAP)	Ethyl Silicate (ES)	Reference
Penetration Depth (mm)	Limestone	7.0 ± 1.0	4.5 ± 1.0	[1]
Carbonate Sandstone (Arenisca Ronda)	3 - 5	3 - 5	[2]	
Siliceous Sandstone (Molinaza Roja)	3 - 5	3 - 5	[2]	
Increase in Mechanical Properties	Limestone	Higher increase than ES	Lower increase than DAP	[1][3]
Brinell Hardness Increase	Chalk	+ 30%	Not Reported	[4]
Limestone	+ 13%	Not Reported	[4]	
Water Absorption	Limestone	Slightly affected	Significantly decreased	
Water Vapor Permeability	Limestone	Slightly affected	Significantly decreased	[1][3]
Wettability	Limestone	Slightly affected	Significantly decreased	[1][3]
Color Change (ΔE^*)	Limestone	Acceptable	Acceptable	[1][3]
Carbonate & Siliceous Sandstone	Noticeable color change	Less color change than DAP	[2]	

Table 2: Durability Against Salt Crystallization

Stone Type	Performance of Ammonium Phosphate (DAP)	Performance of Ethyl Silicate (ES)	Reference
Carbonate Stones	Increased durability and higher resistance to salt crystallization cycles.	Lower resistance to salt crystallization compared to DAP, but higher than untreated stone. ^[1] Alterations in pore size distribution may increase salt crystallization pressure. ^{[1][2]}	^{[1][2]}
Carbonate Sandstone (Arenisca Ronda)	Better performance due to compositional affinity with carbonates.	Less effective than DAP.	^[2]
Siliceous Sandstone (Molinaza Roja)	Less effective than ES.	More effective due to compositional affinity with silicates.	^[2]

Chemical Consolidation Mechanisms

The method by which each consolidant strengthens the stone matrix is fundamentally different, stemming from their distinct chemical compositions and reactions with the substrate.

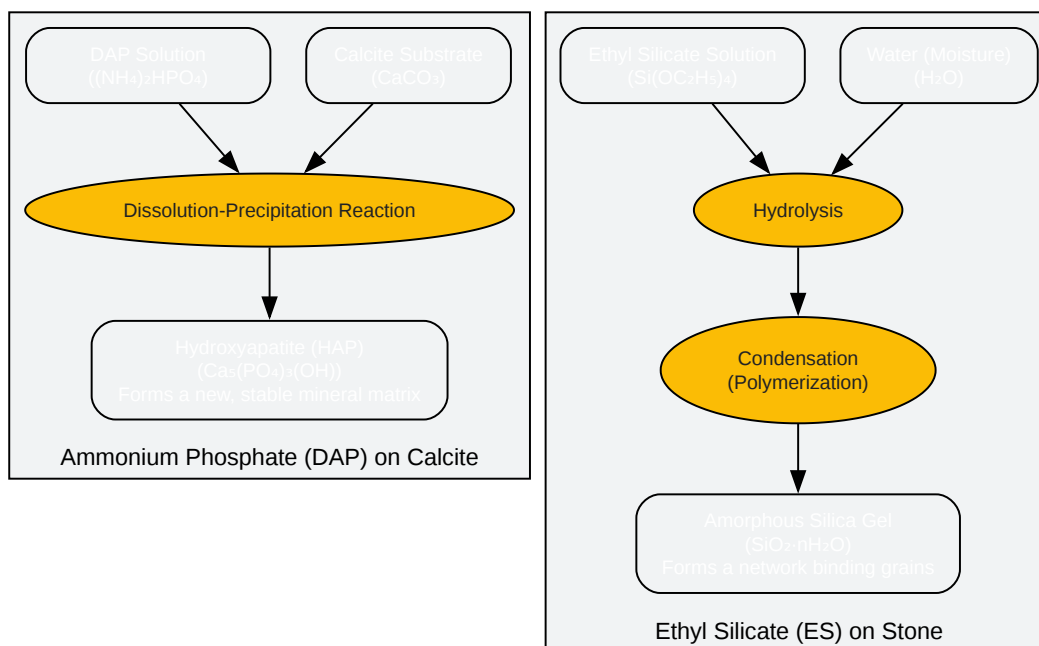


Fig. 1: Consolidation Mechanisms

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Caption: Chemical pathways for stone consolidation.

Ammonium phosphate reacts directly with carbonate substrates like limestone in a dissolution-recrystallization process to form hydroxyapatite (HAP), a mineral that is chemically compatible and bonds well with calcite.[5] In contrast, ethyl silicate does not react with the stone itself but undergoes hydrolysis and condensation, a process that can take months to complete, to form a silica gel network within the pores of the stone, physically binding the grains together.[1][6]

Experimental Protocols

The evaluation of stone consolidants relies on standardized testing procedures to ensure that results are comparable and reproducible. Below are detailed methodologies for key experiments cited in the comparison.

Drilling Resistance Measurement

This micro-destructive technique is used to assess the strength and cohesion of the stone in depth, providing a strength profile before and after treatment.

- Objective: To measure the resistance of the stone to drilling, which correlates with its mechanical strength and the effectiveness of the consolidant at various depths.
- Apparatus: A Drilling Resistance Measurement System (DRMS), which records the force required to maintain a constant rate of drill bit penetration.[\[7\]](#)[\[8\]](#)
- Procedure:
 - Select representative areas on the untreated and treated stone samples.
 - Set the drilling parameters (e.g., rotation speed, penetration rate) on the DRMS device. Common settings might be 400 rpm and a penetration rate of 15 mm/min.[\[9\]](#)
 - Drill into the stone to a predetermined depth, ensuring the drill path covers the expected penetration depth of the consolidant.[\[10\]](#)
 - The system records the drilling force as a function of depth.
 - Compare the drilling resistance profiles of the treated samples to the untreated reference samples. An increase in drilling resistance indicates a consolidation effect.

Water Absorption by Capillarity (EN 15801)

This test evaluates how the treatment affects the natural movement of water into the stone via capillary action.[\[11\]](#)

- Objective: To determine the quantity of water absorbed by a defined surface area of the stone over time.[\[12\]](#)

- Apparatus: A container with a flat bottom, distilled water, a chronometer, and a balance.
- Procedure:
 - Dry the stone samples (typically cubes or prisms) to a constant mass.[\[13\]](#)
 - Place the samples in the container on supports, ensuring only the bottom 2-3 mm of the sample is submerged in the distilled water.[\[14\]](#)
 - At specified time intervals (e.g., 1, 3, 5, 15, 30, 60 minutes, and longer intervals up to 24 hours), remove the sample, quickly blot the surface to remove excess water, and weigh it.
[\[13\]](#)
 - Calculate the amount of water absorbed per unit area (Q) at each time interval.
 - Plot Q versus the square root of time. The initial slope of this curve gives the capillary absorption coefficient. A significant reduction in this coefficient indicates a water-repellent effect of the treatment.

Resistance to Salt Crystallization Ageing (EN 12370)

This accelerated ageing test simulates the damaging effects of salt weathering, a common cause of stone decay, to assess the durability of the consolidation treatment.[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Objective: To evaluate the resistance of the treated stone to damage caused by repeated salt crystallization within its pores.[\[18\]](#)
- Apparatus: Ventilated oven, containers, and a 14% aqueous solution of sodium sulfate decahydrate.[\[15\]](#)
- Procedure:
 - Dry the untreated and treated stone samples to a constant mass.
 - Completely immerse the samples in the sodium sulfate solution for 2 hours at room temperature (approx. 20°C).[\[10\]](#)

- Remove the samples from the solution and place them in a ventilated oven at 105°C for at least 10 hours, or until a constant mass is reached.
- Allow the samples to cool to room temperature. This completes one cycle.
- Repeat the cycle 15 times or until the sample fails.[\[15\]](#)
- After the final cycle, immerse the samples in distilled water to remove the salt, then dry them to a constant mass.[\[19\]](#)
- The performance is evaluated by measuring the percentage of mass loss and by visual inspection for decay (e.g., cracking, spalling). A lower mass loss indicates higher durability.

Evaluation Workflow and Degradation Pathways

The selection and validation of a consolidant involve a logical sequence of testing.

Furthermore, understanding the potential long-term degradation pathways of the treated stone is crucial for predicting its performance.

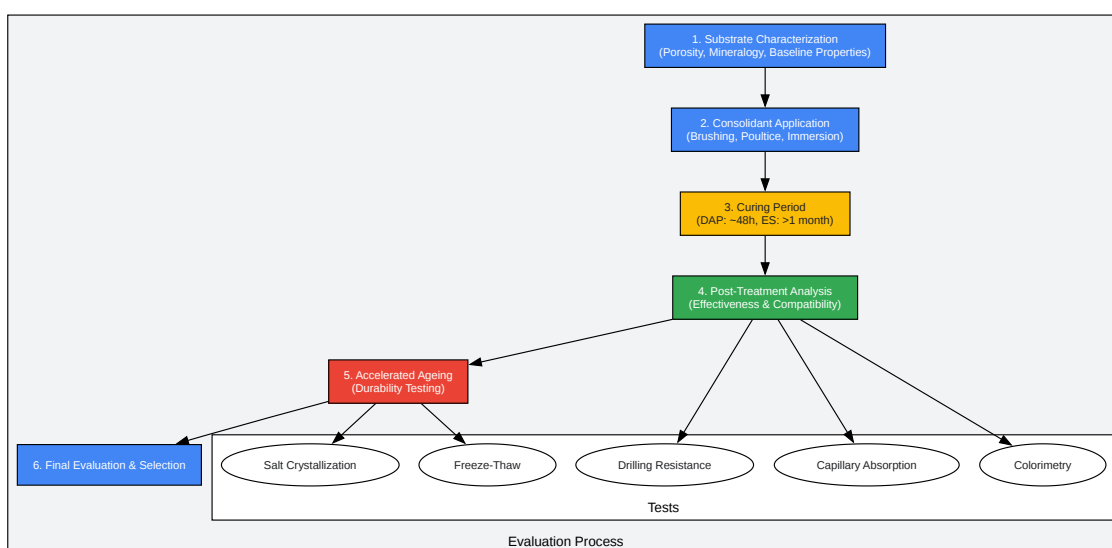


Fig. 2: Experimental Workflow for Consolidant Evaluation

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Caption: A typical workflow for testing stone consolidants.

The long-term performance is heavily influenced by the interaction of the consolidant with environmental stressors, particularly soluble salts.

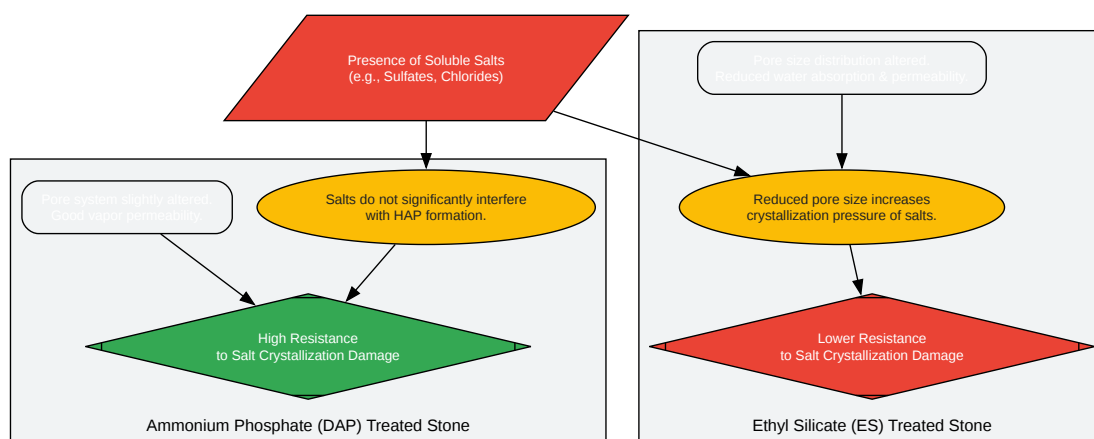


Fig. 3: Degradation Pathways in Salt-Laden Stone

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Caption: Influence of salts on treated stone degradation.

Studies indicate that the presence of soluble salts like NaCl, NaNO₃, and Na₂SO₄ does not negatively affect the formation of hydroxyapatite from the DAP treatment.[20] Conversely, while ethyl silicate can improve the strength of stone, its tendency to reduce pore size can increase the internal stresses caused by salt crystallization, potentially leading to decreased durability in salt-laden environments compared to DAP-treated stone.[1]

Conclusion

Both ammonium phosphate and ethyl silicate are effective stone consolidants, but their performance profiles suggest they are suited for different conditions.

- Ammonium Phosphate (DAP) appears particularly advantageous for carbonate stones, often providing superior mechanical strengthening and better durability in the presence of soluble salts. Its minimal impact on water transport properties is a significant benefit, as it avoids trapping moisture and allows the stone to "breathe."
- Ethyl Silicate (ES) is a well-established consolidant that performs effectively, especially on silicate-based stones.[2] However, its application on carbonate stones can be less effective, and its significant alteration of the stone's hydric properties requires careful consideration, particularly in environments with high salt concentrations.[1][2][6]

The choice between these consolidants should be based on a thorough characterization of the stone substrate, an understanding of the environmental decay factors, and a clear set of conservation goals. This guide provides the foundational data to support such a decision-making process.

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